molecular formula C10H18O2 B14741880 2,3-Dimethyl-1,4-dioxaspiro[4.5]decane CAS No. 5413-48-9

2,3-Dimethyl-1,4-dioxaspiro[4.5]decane

Katalognummer: B14741880
CAS-Nummer: 5413-48-9
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: OXDHWENKTVLJHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dimethyl-1,4-dioxaspiro[45]decane is an organic compound characterized by a spirocyclic structure, which includes a dioxane ring fused to a cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-1,4-dioxaspiro[4.5]decane typically involves the condensation of appropriate aldehydes or ketones with diols under acidic conditions. One common method is the reaction of 2,3-dimethyl-1,4-butanediol with cyclohexanone in the presence of an acid catalyst. The reaction is usually carried out at room temperature, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as p-toluenesulfonic acid or sulfuric acid can enhance the reaction rate and selectivity. The final product is typically obtained through distillation and purification processes to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dimethyl-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of various functional groups, depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2,3-Dimethyl-1,4-dioxaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,3-Dimethyl-1,4-dioxaspiro[4.5]decane involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Dioxaspiro[4.5]decane: A similar spirocyclic compound with a different substitution pattern.

    6,10-Dioxaspiro[4.5]decane-7,9-dione: Another spirocyclic compound with additional functional groups.

Uniqueness

2,3-Dimethyl-1,4-dioxaspiro[4.5]decane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials.

Eigenschaften

CAS-Nummer

5413-48-9

Molekularformel

C10H18O2

Molekulargewicht

170.25 g/mol

IUPAC-Name

2,3-dimethyl-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C10H18O2/c1-8-9(2)12-10(11-8)6-4-3-5-7-10/h8-9H,3-7H2,1-2H3

InChI-Schlüssel

OXDHWENKTVLJHW-UHFFFAOYSA-N

Kanonische SMILES

CC1C(OC2(O1)CCCCC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.